Bienvenue dans la boutique en ligne BenchChem!

Seitomycin

α-glucosidase inhibition antidiabetic enzyme inhibition

Seitomycin (alternatively named Setomimycin; CAS 69431-87-4; molecular formula C34H28O9; MW 580.6) is a pre-anthraquinone antibiotic belonging to the 9,9′-bianthryl structural class, first isolated from Streptomyces pseudovenezuelae AM-2947. This compound represents the first bianthryl antibiotic reported from Actinomycetes and is derived biosynthetically from two nonaketide precursors via terminal decarboxylation.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B1242491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeitomycin
Synonymsseitomycin
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O)O
InChIInChI=1S/C20H18O6/c1-20(25)7-9-3-4-10-15(14(9)12(22)8-20)19(24)16-11(21)5-6-13(26-2)17(16)18(10)23/h3-6,12,21-22,25H,7-8H2,1-2H3
InChIKeyGEGOZMWTAFXSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Seitomycin (Setomimycin): A 9,9′-Bianthryl Antibiotic with Documented Gram-Positive and Antitumor Activity


Seitomycin (alternatively named Setomimycin; CAS 69431-87-4; molecular formula C34H28O9; MW 580.6) is a pre-anthraquinone antibiotic belonging to the 9,9′-bianthryl structural class, first isolated from Streptomyces pseudovenezuelae AM-2947 [1]. This compound represents the first bianthryl antibiotic reported from Actinomycetes and is derived biosynthetically from two nonaketide precursors via terminal decarboxylation [2]. Setomimycin demonstrates antibacterial activity against Gram-positive organisms including Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Mycobacterium smegmatis (MICs = 1.56–3.13 µg/mL), and exhibits antitumor activity in the Sarcoma-180 mouse solid tumor model when administered at 200 mg/kg/day for seven days [3]. A structurally distinct monomeric angucycline compound also named "seitomycin" (CAS 630391-05-8; C20H18O6; MW 354.35) was isolated from terrestrial Streptomyces sp. in 2003 and exhibits only moderate antimicrobial activity similar to tetrangulol methyl ether [4]. For procurement purposes, verification of the intended compound by CAS number and molecular formula is essential given this nomenclature overlap.

Seitomycin (Setomimycin): Why In-Class Bianthryl Antibiotics Cannot Be Interchanged


Setomimycin occupies a structurally unique position as the only fully characterized 9,9′-bianthryl antibiotic isolated from Actinomycetes with a completely resolved biosynthetic gene cluster (BGC) and established polyketide origin [1]. Unlike typical anthraquinone or angucycline antibiotics that derive from monomeric polyketide folding, Setomimycin requires a dedicated P-450 enzyme (StmI) and a specific ferredoxin (StmM) to catalyze the atroposelective biaryl coupling of two nonaketide monomers—an enzymatic machinery not present in the BGCs of related compounds such as spectomycin, julichromes, lincolnenins, or huanglongmycin [2]. Furthermore, Setomimycin contains two nuclear transport factor 2 (NTF-2)-like family proteins (StmL and StmN) that are unique to its BGC and absent from comparator clusters [2]. Substitution with monomeric angucyclines (e.g., hatomarubigin C, SM-196 B, tetrangulol methyl ether) or other anthraquinones would eliminate both the dimeric architecture required for the observed MIC potency (1.56–3.13 µg/mL against Gram-positive organisms) [3] and the distinct α-glucosidase inhibitory profile (IC50 = 231.26 µM vs acarbose standard) [2].

Seitomycin (Setomimycin) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


Setomimycin vs Acarbose: α-Glucosidase Inhibitory Activity Comparative Analysis

Setomimycin demonstrated superior α-glucosidase inhibitory activity compared to the standard clinical inhibitor acarbose in an in vitro enzymatic assay using EtOAc extracts from Streptomyces nojiriensis JCM3382. Setomimycin exhibited an IC50 value of 231.26 ± 0.41 µM, representing a 23.2% lower concentration required for 50% inhibition relative to acarbose (IC50 = 285.14 ± 2.04 µg/mL) under identical assay conditions [1]. Molecular docking analysis further revealed that Setomimycin forms two hydrogen bonds with maltase-glucoamylase chain A residues Thr205 and Lys480 (binding energy = -6.8 kcal/mol), two π–π interactions with Trp406 and Phe450, and one π–cation interaction with Asp542, establishing a distinct binding mode from acarbose [1].

α-glucosidase inhibition antidiabetic enzyme inhibition molecular docking

Setomimycin BGC vs Comparator BGCs: Unique Biosynthetic Gene Cluster Architecture and Enzymatic Machinery

Comparative BGC analysis conducted in 2024 examined the Setomimycin BGC from Streptomyces nojiriensis JCM3382 alongside the BGCs of spectomycin, julichromes, lincolnenins, and huanglongmycin [1]. The Setomimycin BGC contains several unique genetic elements not found in any comparator BGC. Most notably, StmI (cytochrome P-450) is predicted to catalyze the atroposelective biaryl coupling of two monomeric Setomimycin units—a dimerization step essential for biological activity—and is paired with StmM, a ferredoxin specific to the Setomimycin BGC. Additionally, StmL and StmN belong to the nuclear transport factor 2 (NTF-2)-like protein family and are unique to Setomimycin BGCs, with no homologs identified in the four comparator clusters [1]. The BGC also includes heterodimeric TcmI-like cyclases StmH and StmK proposed to assist in monomer formation, along with post-PKS enzymes StmD (C-9 ketoreductase), StmE (aromatase), and StmF (thioesterase) [1].

biosynthetic gene cluster natural products Streptomyces polyketide synthase

Setomimycin Antibacterial Spectrum: Gram-Positive MIC Values Compared to Typical Anthraquinone Antibiotics

Setomimycin exhibits potent antibacterial activity against a defined spectrum of Gram-positive organisms with reported MIC values of 1.56–3.13 µg/mL against S. aureus, B. subtilis, B. cereus, and M. smegmatis [1]. While direct head-to-head MIC comparisons with specific named comparators are not available in the primary literature, class-level inference can be drawn from the broader anthraquinone antibiotic family, many of which exhibit MICs in the 6.25–>50 µg/mL range against similar Gram-positive strains [2]. The monomeric angucycline compound also named seitomycin (CAS 630391-05-8) exhibits only "moderate" antimicrobial activity described as "similar to tetrangulol methyl ether," with no MIC values reported [3], establishing that the dimeric 9,9′-bianthryl architecture of Setomimycin (CAS 69431-87-4) is essential for the 1.56–3.13 µg/mL potency range.

antibacterial MIC Gram-positive Mycobacterium

Setomimycin SARS-CoV-2 Mpro Inhibition: IC50 Determination

Setomimycin was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro) with a reported IC50 value of 12.02 µM . This represents an additional pharmacological activity beyond its established antibacterial and antitumor profiles. While no direct comparator data for other bianthryl or anthraquinone antibiotics against SARS-CoV-2 Mpro are currently available in the peer-reviewed literature, this quantitative IC50 value establishes a baseline activity that can inform future comparative studies and positions Setomimycin as a potential scaffold for antiviral development.

SARS-CoV-2 Mpro inhibitor antiviral COVID-19

Setomimycin In Vivo Antitumor Activity: Sarcoma-180 Solid Tumor Model

Setomimycin was evaluated in vivo in the Sarcoma-180 mouse solid tumor model, demonstrating tumor growth reduction when administered intraperitoneally at a dose of 200 mg/kg per day for seven consecutive days [1]. The original 1978 discovery paper established this antitumor activity as a defining characteristic alongside its antibacterial properties [2]. While no head-to-head comparator data are available from the primary literature, this established in vivo activity distinguishes Setomimycin from monomeric angucycline seitomycin (CAS 630391-05-8), for which no antitumor activity has been reported [3].

antitumor Sarcoma-180 in vivo efficacy oncology

Seitomycin (Setomimycin): Evidence-Based Research and Industrial Application Scenarios


α-Glucosidase Inhibitor Discovery and Antidiabetic Drug Development

Based on the direct head-to-head comparison showing Setomimycin (IC50 = 231.26 ± 0.41 µM) outperforming acarbose (IC50 = 285.14 ± 2.04 µg/mL) in α-glucosidase inhibition assays [1], this compound is specifically indicated for enzymological studies of α-glucosidase inhibition, molecular modeling of maltase-glucoamylase binding interactions, and as a lead scaffold for antidiabetic drug discovery programs. The documented binding mode (hydrogen bonds with Thr205 and Lys480; π–π interactions with Trp406 and Phe450; binding energy = -6.8 kcal/mol) [1] supports structure-based optimization efforts.

Natural Product Biosynthetic Engineering and Genome Mining

The unique Setomimycin BGC architecture, containing genes (stmI, stmM, stmL, stmN) with no homologs in the BGCs of spectomycin, julichromes, lincolnenins, or huanglongmycin [1], makes Setomimycin an essential reference compound for comparative biosynthetic studies, heterologous expression system development, and genome mining efforts aimed at discovering novel dimeric polyketides. The StmI-StmM biaryl coupling system specifically enables research into atroposelective phenol coupling mechanisms in bacterial secondary metabolism.

Antimycobacterial and Gram-Positive Antibacterial Research

With documented MICs of 1.56–3.13 µg/mL against S. aureus, B. subtilis, B. cereus, and M. smegmatis [1], Setomimycin serves as a tool compound for Gram-positive antibacterial screening, antimycobacterial drug discovery (leveraging activity against M. smegmatis as a Mycobacterium tuberculosis surrogate), and structure-activity relationship studies of 9,9′-bianthryl scaffolds. The compound's activity against mycobacteria specifically supports tuberculosis drug discovery applications.

In Vivo Antitumor Pharmacology and Oncology Research

The established in vivo efficacy in the Sarcoma-180 mouse solid tumor model (200 mg/kg/day × 7 days) [1] positions Setomimycin for oncology research applications including natural product-derived antitumor agent screening, in vivo pharmacology studies of bianthryl compounds, and mechanistic investigations of antitumor natural products with defined in vivo activity [2]. The compound's dual antibacterial-antitumor profile also supports research into shared mechanisms of action across therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seitomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.